2-Chloro-4-fluorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

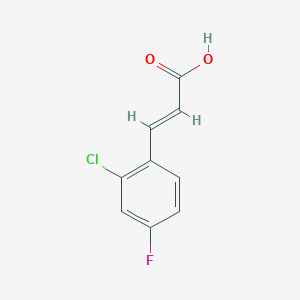

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 2-Chloro-4-fluorocinnamic acid. The information is curated to support research and development efforts in medicinal chemistry and materials science.

Core Chemical Properties

This compound, with the CAS number 133220-86-7, is a halogenated derivative of cinnamic acid.[1][2][3] Its chemical structure, featuring a carboxylic acid group conjugated with a double bond and a substituted phenyl ring, makes it a valuable intermediate in organic synthesis. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its electronic properties and biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| CAS Number | 133220-86-7 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Data not available for this specific isomer. The related isomer, 4-Chloro-2-fluorocinnamic acid, has a melting point of 213-216 °C. | N/A |

| Predicted XLogP3 | 2.9 | N/A |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 2 | N/A |

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons. The coupling constants of the vinyl protons will be indicative of the trans (E) configuration, which is the more stable isomer.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | broad singlet |

| Vinylic Protons (-CH=CH-) | 6.0 - 8.0 | doublets |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | multiplets |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons. The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (-C=O) | 165 - 175 |

| Vinylic (-C=C-) | 115 - 150 |

| Aromatic (Ar-C) | 110 - 140 |

| Aromatic (Ar-C-Cl) | 130 - 140 |

| Aromatic (Ar-C-F) | 155 - 165 (doublet due to C-F coupling) |

Expected IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C stretch (Alkene) | 1625 - 1645 |

| C-Cl stretch | 700 - 800 |

| C-F stretch | 1000 - 1400 |

Experimental Protocols

The synthesis of this compound can be achieved through established synthetic methodologies for cinnamic acid derivatives, primarily the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This method involves the condensation of 2-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst.

Materials:

-

2-chloro-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid

This technical guide provides a detailed overview of the molecular structure and properties of 2-Chloro-4-fluorocinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Data

The quantitative properties of this compound are summarized in the table below, offering a clear comparison of its key molecular descriptors.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClFO₂ | [1][2][3] |

| Molecular Weight | 200.59 g/mol | [1][3][4] |

| Monoisotopic Mass | 200.00403 Da | [2] |

| CAS Number | 133220-86-7 | [1][3][5] |

| Purity | ≥95% - 98% | [1][5] |

| Melting Point | 213-216 °C | [4] |

| SMILES | O=C(O)/C=C/C1=CC=C(F)C=C1Cl | [1] |

| InChI | InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | [2] |

| Synonym | (E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | [1][2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the substituted phenyl ring and the acrylic acid moiety.

Caption: 2D structure of this compound.

This document is intended for informational purposes for a technical audience. For experimental use, please refer to peer-reviewed protocols and safety data sheets.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 3. 133220-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Chloro-2-fluorocinnamic acid, predominantly trans 96 312693-55-3 [sigmaaldrich.com]

- 5. 2abiotech.net [2abiotech.net]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorocinnamic Acid from 2-chloro-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2-Chloro-4-fluorocinnamic acid, a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. The synthesis commences with the readily available starting material, 2-chloro-4-fluorotoluene, and proceeds through a two-step process involving oxidation followed by a condensation reaction. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic workflow.

Synthetic Strategy Overview

The conversion of 2-chloro-4-fluorotoluene to this compound is efficiently achieved in two primary stages.

-

Oxidation of 2-chloro-4-fluorotoluene: The methyl group of the starting material is first oxidized to an aldehyde, yielding the key intermediate, 2-chloro-4-fluorobenzaldehyde. Several methods exist for this transformation, including side-chain chlorination followed by hydrolysis, which is a common industrial approach.[1][2]

-

Knoevenagel Condensation: The intermediate aldehyde, 2-chloro-4-fluorobenzaldehyde, is then condensed with malonic acid. This reaction, a variant of the Knoevenagel condensation known as the Doebner modification, utilizes a basic catalyst in a suitable solvent to form the α,β-unsaturated carboxylic acid, this compound, with the concurrent elimination of water and carbon dioxide.[3]

The overall synthetic pathway is illustrated below.

Figure 1: Overall synthetic workflow from 2-chloro-4-fluorotoluene to the target acid.

Experimental Protocols

The following sections provide detailed methodologies for each major step of the synthesis.

This stage involves the oxidation of the methyl group of 2-chloro-4-fluorotoluene. The protocol described here is based on a side-chain chlorination followed by hydrolysis, a method suitable for large-scale production.[1]

Protocol: Side-Chain Chlorination and Hydrolysis

-

Chlorination:

-

Charge a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a UV lamp with 2-chloro-4-fluorotoluene.

-

Heat the vessel to a temperature between 150-180°C.[2]

-

Under UV irradiation, introduce chlorine gas (Cl₂) at a steady rate (e.g., 5–200 mL/min).[1] The amount of chlorine gas should be 2.0 to 3.0 times the molar equivalent of the starting toluene derivative.[1]

-

Monitor the reaction progress using Gas Chromatography (GC) until the desired degree of chlorination (predominantly 2-chloro-4-fluoro-dichlorotoluene) is achieved.

-

Once the reaction is complete, cool the mixture to room temperature and purge the system with nitrogen gas to remove any residual chlorine.[1] The resulting crude product is 2-chloro-4-fluoro-dichlorotoluene.

-

-

Hydrolysis:

-

To the crude chlorinated mixture, add a suitable catalyst, such as an iron-based solid superacid.[2]

-

Maintain the reaction temperature at 150-180°C.[2]

-

Slowly add water dropwise over 2-3 hours.[2]

-

After the addition is complete, continue stirring at the same temperature for an additional 4 hours to ensure complete conversion.[2]

-

Monitor the reaction by GC to confirm the complete consumption of the chlorinated intermediates.

-

-

Purification:

This stage employs the Doebner modification of the Knoevenagel condensation.[3] 2-Chloro-4-fluorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst.

Protocol: Knoevenagel Condensation

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1-1.5 equivalents) in pyridine, which acts as both the solvent and catalyst.[5][6]

-

To this solution, add 2-Chloro-4-fluorobenzaldehyde (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 2 drops) to the mixture.[5]

-

-

Condensation and Decarboxylation:

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.[6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool.

-

Slowly pour the reaction solution into a beaker containing a mixture of ice and concentrated hydrochloric acid (HCl) with vigorous stirring.[5] This will neutralize the pyridine and precipitate the crude product.

-

Continue adding HCl until the solution is acidic (test with pH paper).

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold water to remove any inorganic salts and residual pyridine hydrochloride.[5]

-

-

Purification:

-

The crude this compound is most effectively purified by recrystallization.[7] A common and effective solvent system is an ethanol/water mixture.[7][8]

-

Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.[8]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry in a vacuum oven.

-

Data Presentation

The following tables summarize quantitative data derived from literature for the synthesis and its key intermediate steps.

Table 1: Summary of Reaction Conditions and Yields

| Reaction Stage | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Oxidation | 2-Chloro-4-fluorotoluene, Cl₂, H₂O | UV light, Solid Superacid | None | 150 - 180 | 6 - 10 | ~79% (for aldehyde)[1] |

| Condensation | 2-Chloro-4-fluorobenzaldehyde, Malonic Acid | Piperidine | Pyridine | Reflux | 2 - 4 | 70 - 85%[6] |

Table 2: Physical and Chemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF | 144.57 | - | ~159 |

| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | C₇H₄ClFO | 158.56 | 60 - 63[9] | 118-120 / 50 mmHg[9] |

| This compound | 133220-86-7 | C₉H₆ClFO₂ | 200.59[10] | ~208 - 212[8] | - |

Mandatory Visualization

The logical relationship between the purification steps for the final product is outlined below. This workflow emphasizes the separation of the acidic product from common impurities.

Figure 2: Logical workflow for the purification of this compound.

This guide provides a foundational framework for the synthesis, purification, and analysis of this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and specific laboratory conditions.

References

- 1. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. chemrj.org [chemrj.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. alkalisci.com [alkalisci.com]

- 10. chemscene.com [chemscene.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Halogenated Cinnamic Acids

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities and low toxicity.[1][2] The introduction of halogen substituents (F, Cl, Br, I) onto the cinnamic acid scaffold is a key strategy for modulating its physicochemical properties, thereby enhancing its pharmacokinetic profile and therapeutic potential.[1][3] Halogenation can significantly alter acidity, solubility, lipophilicity, and crystal packing, which in turn influences the compound's biological activity, including antimicrobial and anticancer effects.[1][3][4] This guide provides a comprehensive overview of the core physicochemical properties of halogenated cinnamic acids, detailed experimental protocols for their determination, and visualizations of relevant pathways and workflows.

Core Physicochemical Properties

The properties of halogenated cinnamic acids are heavily influenced by the nature of the halogen, its position on the phenyl ring, and the overall molecular structure.[1]

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter affecting solubility and biological interactions. Halogen substitution, particularly on the aromatic ring, influences the pKa value. Generally, electron-withdrawing halogen substituents tend to increase acidity (lower pKa) compared to the parent cinnamic acid.

| Compound | pKa Value | Notes |

| Cinnamic Acid | ~4.44[5] | Reference compound. |

| 2-Chlorocinnamic Acid | ~4.23[6] | The ortho-chloro substituent increases acidity. |

| Benzoic Acid | 4.2[7] | For comparison. |

Solubility

Solubility in both aqueous and organic media is fundamental for drug delivery and formulation. Halogenated cinnamic acids are generally sparingly soluble in water but show good solubility in many organic solvents.[5][6][8] Their aqueous solubility is highly pH-dependent; converting the carboxylic acid to its carboxylate salt at a pH above the pKa significantly increases solubility.[6]

| Compound | Solvent | Solubility |

| Cinnamic Acid | Water | 0.5 g/L (sparingly soluble)[5] |

| 2-Chlorocinnamic Acid | Water | Sparingly soluble to insoluble at neutral/acidic pH[6] |

| 2-Chlorocinnamic Acid | Ethanol, Acetone, DMSO | Soluble[6] |

| 2-Hydroxycinnamic Acid | Water, Alcohols | Expected to be soluble[9] |

| 2-Hydroxycinnamic Acid | Hexane | Limited solubility[9] |

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross biological membranes. Halogenation generally leads to a significant increase in the lipophilicity of cinnamic acid derivatives, a feature often desired in the development of novel lipophilic antioxidants and other therapeutic agents.[4][10]

Crystallographic Data

The solid-state structure, determined by X-ray crystallography, reveals how halogen substitution impacts molecular packing and intermolecular interactions. A common feature is the formation of hydrogen-bonded dimers between carboxylic acid groups.[11] Halogen atoms introduce additional weak intermolecular interactions, such as C-H···F, F···F, and halogen···halogen contacts, which influence the overall crystal packing, often leading to sheet-like motifs instead of the herringbone arrangement seen in unsubstituted trans-cinnamic acid.[11]

| Compound | Crystal System | Space Group | Key Interactions |

| trans-Cinnamic Acid | Monoclinic | P2₁/n | Carboxylic acid dimers, Herringbone packing.[11] |

| trans-4-Chlorocinnamic Acid | Monoclinic | P2₁/c | Carboxylic acid dimers, Sheet-like packing, Halogen interactions.[11] |

| trans-4-Bromocinnamic Acid | Monoclinic | P2₁/c | Carboxylic acid dimers, Sheet-like packing, Halogen interactions.[11][12] |

| trans-3,4-Difluorocinnamic Acid | Monoclinic | P2₁/n | Carboxylic acid dimers, C-H···F and F···F contacts.[11] |

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of halogenated cinnamic acids.

UV-Visible (UV-Vis) Spectroscopy: The absorption maxima (λmax) are influenced by substituents on the aromatic ring.[13] The π-electron system extending from the phenyl ring to the carboxylic acid group gives rise to characteristic UV absorption bands.[14]

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| Cinnamic Acid | ~273[13] | ~215[13] | Methanol[13] |

| p-Coumaric Acid | ~310[13] | ~228[13] | Various[13] |

| Caffeic Acid | ~323[13] | ~245[13] | Water (pH 7.4)[13] |

| Ferulic Acid | ~321[13] | ~235[13] | Methanol/Water[13] |

Infrared (IR) Spectroscopy: Provides information on functional groups. Key vibrations include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C stretch of the alkene and aromatic ring, and C-X stretches for the halogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed molecular structure, including the position and number of halogen substituents on the aromatic ring.[13][15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Synthesis of Halogenated Cinnamic Acids

A common route involves the Knoevenagel condensation or Perkin reaction to form the cinnamic acid scaffold, followed by halogenation.[16][17]

Example: Synthesis of p-Chlorocinnamic Acid (Perkin Reaction Variant) [17]

-

Reaction Setup: Aromatic aldehydes and aliphatic carboxylic acids are refluxed in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), pyridine, and N-methyl-2-pyrolidinone (NMP) as a solvent.

-

Reaction Conditions: The mixture is heated at 180-190°C for 8-12 hours.

-

Workup: After cooling, the reaction mixture is treated with a 20% HCl solution to adjust the pH to 1-2, causing the product to precipitate.

-

Purification: The precipitate is stirred under ice cooling, filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water) can be performed for further purification.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: Accurately weigh and dissolve the halogenated cinnamic acid in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Solubility Determination (Isothermal Shake-Flask Method)[18]

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

-

Shaking: Agitate the flask in a constant temperature water bath (e.g., 298.15 K) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

Crystal Structure Analysis (Single-Crystal X-ray Diffraction)[11]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate or ethanol).[11]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a specific temperature (e.g., 120 K, 240 K, or 300 K).[12]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizations: Pathways and Workflows

Biosynthesis and Potential Interactions

Cinnamic acids are key intermediates in the phenylpropanoid pathway in plants.[18] Halogenated derivatives may interact with this pathway, potentially through feedback inhibition of enzymes like phenylalanine ammonia-lyase (PAL).[1]

Caption: Phenylpropanoid pathway and potential feedback inhibition by halogenated cinnamic acids.

Quorum Sensing Interference

Some cinnamic acid derivatives can interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence.[18] Halogenation can enhance this activity, representing a potential mechanism for their antimicrobial effects.

Caption: Hypothetical interference of halogenated cinnamic acids with bacterial quorum sensing.

Experimental Workflow

The evaluation of novel halogenated cinnamic acid derivatives follows a systematic process from synthesis to biological characterization.

Caption: A typical workflow for the evaluation of halogenated cinnamic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 8. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic analysis of cinnamic acid using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis Pathways of Halogenated Cinnamic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated natural products are a diverse class of secondary metabolites with significant potential for drug discovery and development, often exhibiting enhanced biological activity compared to their non-halogenated counterparts. Cinnamic acids, central intermediates in the plant phenylpropanoid pathway, are precursors to a vast array of compounds, including flavonoids, lignans, and stilbenes. The intersection of these two fields—the biosynthesis of halogenated cinnamic acids—represents an exciting frontier in natural product chemistry and synthetic biology.

This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways for halogenated cinnamic acids. It details the core enzymatic steps, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying biochemical processes through pathway and workflow diagrams. While the natural occurrence of these specific compounds is still an area of active investigation, this document consolidates current knowledge on the enzymatic machinery capable of their synthesis to support further research.

Core Biosynthesis of the Cinnamic Acid Scaffold

The formation of the cinnamic acid backbone is the initial step and a prerequisite for any subsequent halogenation. This process is the entry point of the ubiquitous phenylpropanoid pathway.

The Phenylpropanoid Pathway: Gateway to Cinnamic Acid

The biosynthesis begins with the aromatic amino acid L-phenylalanine. A key enzyme, Phenylalanine Ammonia-Lyase (PAL), catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is the committed step for diverting carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites. Following its formation, cinnamic acid can be further hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid, another key precursor for various derivatives.

Figure 1: The initial steps of the phenylpropanoid pathway.

Enzymatic Halogenation of Cinnamic Acid

The incorporation of a halogen atom onto the cinnamic acid scaffold is catalyzed by a class of enzymes known as halogenases. This step is crucial for generating the final halogenated product. While a wide variety of halogenated compounds have been isolated from marine organisms, specific data on naturally occurring halogenated cinnamic acids remain relatively sparse. However, based on the known mechanisms of halogenase enzymes, a proposed pathway can be constructed. Halogenases typically act on electron-rich aromatic compounds, making cinnamic acid a plausible substrate. Two major classes of halogenases are primarily responsible for electrophilic halogenation in nature: Flavin-Dependent Halogenases and Vanadium-Dependent Haloperoxidases.

Figure 2: Generalized enzymatic halogenation of cinnamic acid.

Flavin-Dependent Halogenases (FDHs)

Flavin-dependent halogenases are a well-studied class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. They are typically two-component systems, requiring a separate flavin reductase to supply the halogenase with reduced flavin adenine dinucleotide (FADH₂).

Mechanism:

-

FAD Reduction: A flavin reductase utilizes NAD(P)H to reduce FAD to FADH₂.

-

Peroxyflavin Formation: The halogenase binds FADH₂ and reacts it with molecular oxygen (O₂) to form a reactive C4a-peroxyflavin intermediate.

-

Hypohalous Acid Generation: This peroxyflavin species reacts with a halide ion (Cl⁻, Br⁻, or I⁻) to generate the corresponding hypohalous acid (HOX).

-

Substrate Halogenation: The highly reactive HOX is believed to travel through a ~10 Å long tunnel within the enzyme to the substrate-binding site. Here, it is presented to the substrate, often facilitated by a key lysine residue, which may form a transient haloamine intermediate to control reactivity and ensure regioselectivity. The substrate is then halogenated via an electrophilic aromatic substitution mechanism.

Figure 3: Catalytic cycle of a flavin-dependent halogenase (FDH).

Vanadium-Dependent Haloperoxidases (V-HPOs)

Found in marine algae, fungi, and bacteria, V-HPOs are robust enzymes that utilize a vanadate (VO₄³⁻) prosthetic group to catalyze halogenation. Unlike FDHs, they use hydrogen peroxide (H₂O₂) as the oxidant.

Mechanism: The catalytic cycle of V-HPOs is generally described by a Bi Bi ping-pong mechanism.

-

Peroxide Binding: The enzyme in its resting V(V) state first binds hydrogen peroxide, forming a peroxo-vanadate intermediate.

-

Halide Oxidation: A halide ion (X⁻) then performs a nucleophilic attack on an electrophilic oxygen of the bound peroxide. This two-electron oxidation generates the corresponding hypohalous acid (HOX) and restores the enzyme to its resting state.

-

Non-specific Halogenation: The generated HOX is typically released into the solvent and can react non-specifically with suitable organic substrates. However, some bacterial V-HPOs have evolved mechanisms for site-specific halogenation, suggesting substrate binding and controlled halogen transfer can occur. V-HPOs have been shown to be capable of halogenating trans-cinnamic acid.

Figure 4: Catalytic cycle of a vanadium-dependent haloperoxidase (V-HPO).

Quantitative Data Summary

The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes and the overall metabolic flux. This section summarizes available quantitative data for key enzymes and reported product conversions.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

|---|---|---|---|---|

| Petroselinum crispum (Parsley) | L-Phenylalanine | 230 | 216 | |

| Rhodosporidium toruloides | L-Phenylalanine | 32 - 640 | 1.8 - 29 | |

| Sorghum bicolor (Sorghum) | L-Phenylalanine | 10.7 | 1.05 |

| Sorghum bicolor (Sorghum) | L-Tyrosine | 114 | 0.01 | |

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

Table 2: Halogenase Activity and Product Conversion

| Enzyme | Substrate | Halide | Product | Conversion Rate | Reference |

|---|---|---|---|---|---|

| RebH (FDH) | Tryptophan | Cl⁻ | 7-Cl-Tryptophan | High (native) | |

| PyrH Mutants (FDH) | eGFP-GGW (peptide) | Cl⁻/Br⁻ | Halogenated peptide | up to 90% | |

| V-HPO | Thymol | Br⁻ | Bromothymol | >95% |

| Evolved RebH (FDH) | 1-Phenylpiperazine | Br⁻ | 4-Bromo-1-phenylpiperazine | ~70% | |

Note: Data on the direct halogenation of cinnamic acid is limited; this table provides examples of halogenase activity on various aromatic substrates to indicate catalytic potential.

Experimental Protocols

This section provides detailed methodologies for the analysis of halogenated cinnamic acids and for assaying the activity of the key enzymes involved in their biosynthesis.

Protocol 1: Extraction and Analysis of Halogenated Cinnamic Acids

This protocol is adapted for the extraction and analysis of halogenated cinnamic acids from biological matrices, such as plant or algal tissues.

1. Sample Preparation: a. Collect fresh samples and transport them on ice. b. Clean samples thoroughly with appropriate solvent (e.g., seawater for marine samples) to remove debris. c. Flash-freeze the samples in liquid nitrogen and lyophilize to a constant dry weight. d. Grind the dried tissue into a fine powder using a mortar and pestle.

2. Extraction: a. Weigh approximately 100 mg of dried powder into a microcentrifuge tube. b. Add 1 mL of extraction solvent (e.g., 80% methanol in water). c. Vortex vigorously for 1 minute, then sonicate in a water bath for 30 minutes at room temperature. d. Centrifuge at 14,000 x g for 15 minutes. e. Carefully collect the supernatant. Repeat the extraction on the pellet two more times. f. Pool the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or centrifugal vacuum concentrator). g. Re-dissolve the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

3. HPLC-MS/MS Analysis:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), preferably with tandem MS (MS/MS) capabilities.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) to monitor absorbance (e.g., at 280 nm and 310 nm) and MS in both positive and negative ion modes.

-

Quantification: Generate calibration curves using authentic standards of the target halogenated cinnamic acids. If standards are unavailable, semi-quantification can be performed using a non-halogenated cinnamic acid standard.

Figure 5: General experimental workflow for the analysis of halogenated cinnamic acids.

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of trans-cinnamic acid formation from L-phenylalanine.

1. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.8.

-

Substrate Solution: 50 mM L-phenylalanine in Assay Buffer.

-

Enzyme Extract: Purified or crude protein extract containing PAL.

-

Stopping Solution: 6 M HCl.

2. Procedure: a. Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing 800 µL of Assay Buffer and 100 µL of Substrate Solution. b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 100 µL of the enzyme extract. Mix gently. d. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 50 µL of Stopping Solution. f. Prepare a "blank" by adding the Stopping Solution before the enzyme extract. g. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.

3. Measurement: a. Transfer the supernatant to a UV-transparent cuvette. b. Measure the absorbance at 290 nm (A₂₉₀). The formation of trans-cinnamic acid results in an increase in absorbance at this wavelength. c. Calculate the concentration of cinnamic acid produced using its molar extinction coefficient (ε₂₉₀ ≈ 10,000 M⁻¹cm⁻¹). d. Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Protocol 3: General Flavin-Dependent Halogenase (FDH) Activity Assay

This protocol describes a general method for determining FDH activity using HPLC to monitor substrate consumption and product formation.

1. Reagents:

-

Reaction Buffer: 50 mM Phosphate buffer, pH 7.5.

-

Substrates: 10 mM stock of cinnamic acid (or other aromatic substrate) in DMSO; 50 mM stock of NaCl or NaBr in water.

-

Cofactors: 10 mM FAD stock in water; 20 mM NADH stock in buffer.

-

Enzymes: Purified FDH and its cognate flavin reductase (e.g., RebF).

-

Regeneration System (Optional but Recommended): Glucose and glucose dehydrogenase to regenerate NADH.

-

Quenching Solution: Acetonitrile or Methanol (1:1 volume with the reaction).

2. Procedure: a. In a microcentrifuge tube, set up the reaction mixture (final volume 100 µL):

- 50 mM Phosphate buffer, pH 7.5

- 10 µM FDH

- 3 µM Flavin Reductase

- 10 µM FAD

- 2 mM NADH

- 50 mM NaCl or NaBr

- (Optional: 20 mM glucose, 1 U glucose dehydrogenase) b. Pre-incubate the mixture at room temperature for 5 minutes. c. Initiate the reaction by adding the aromatic substrate to a final concentration of 1-2 mM. d. Incubate at room temperature (or optimal temperature for the enzyme) overnight with gentle mixing. e. Stop the reaction by adding 100 µL of cold acetonitrile or methanol. f. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated enzymes.

3. Measurement: a. Analyze the supernatant by HPLC-MS as described in Protocol 1. b. Monitor the depletion of the cinnamic acid peak and the appearance of new peaks corresponding to the halogenated product(s). c. Confirm the identity of the product by its mass-to-charge ratio (m/z), looking for the characteristic isotopic pattern of chlorine (M, M+2 in a ~3:1 ratio) or bromine (M, M+2 in a ~1:1 ratio). d. Quantify the conversion by integrating the peak areas of the substrate and product.

Conclusion and Future Directions

The biosynthesis of halogenated cinnamic acids is a compelling area of research with significant implications for drug development and biotechnology. The core pathway for producing the cinnamic acid scaffold is well-established. The subsequent halogenation, while not extensively documented for cinnamic acid itself in nature, can be achieved by leveraging the known catalytic machinery of halogenases, particularly FDHs and V-HPOs. The development of engineered pathways and the application of directed evolution to these enzymes will be crucial for producing novel halogenated compounds with tailored properties.

Future research should focus on:

-

Discovery: Screening marine and terrestrial organisms to identify novel, naturally occurring halogenated cinnamic acids and the enzymes responsible for their production.

-

Engineering: Applying protein and metabolic engineering to improve the efficiency, substrate scope, and regioselectivity of known halogenases towards cinnamic acid and its derivatives.

-

Application: Investigating the biological activities of newly synthesized halogenated cinnamic acids to uncover their therapeutic potential.

This guide provides a foundational framework for professionals in the field to advance the study of these intriguing natural products, paving the way for the discovery and development of next-generation pharmaceuticals and biochemicals.

Spectroscopic and Spectrometric Characterization of 2-Chloro-4-fluorocinnamic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-Chloro-4-fluorocinnamic acid (C₉H₆ClFO₂), a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a standardized workflow for the structural elucidation of this and similar compounds.

Introduction

This compound is a halogenated derivative of cinnamic acid. The introduction of chloro and fluoro substituents onto the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a thorough analysis using modern spectroscopic techniques. This guide presents a compilation of expected data for this molecule.

Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the vinylic, aromatic, and carboxylic acid protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |

| Vinylic Proton (α to COOH) | 6.4 - 6.6 | Doublet | ~16.0 |

| Vinylic Proton (β to COOH) | 7.6 - 7.8 | Doublet | ~16.0 |

| Aromatic Proton (H-3) | 7.8 - 8.0 | Doublet of Doublets | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |

| Aromatic Proton (H-5) | 7.2 - 7.4 | Triplet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |

| Aromatic Proton (H-6) | 7.6 - 7.8 | Doublet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The presence of the fluorine atom will result in through-bond C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 167 - 169 |

| Vinylic Carbon (α to COOH) | 118 - 122 |

| Vinylic Carbon (β to COOH) | 140 - 145 |

| Aromatic Carbon (C-1) | 130 - 133 (d, J(C-F) ≈ 3-5 Hz) |

| Aromatic Carbon (C-2) | 135 - 138 (d, J(C-F) ≈ 8-10 Hz) |

| Aromatic Carbon (C-3) | 115 - 118 (d, J(C-F) ≈ 21-23 Hz) |

| Aromatic Carbon (C-4) | 162 - 165 (d, J(C-F) ≈ 250-255 Hz) |

| Aromatic Carbon (C-5) | 114 - 117 (d, J(C-F) ≈ 21-23 Hz) |

| Aromatic Carbon (C-6) | 130 - 133 (d, J(C-F) ≈ 8-10 Hz) |

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet arising from C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts are presented below.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 200.00 |

| [M-H]⁻ | 198.99 |

| [M+H]⁺ | 201.01 |

| [M+Na]⁺ | 222.99 |

| [M+K]⁺ | 238.96 |

Note: The molecular weight of this compound is 200.59 g/mol . The m/z values reflect the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

-

The sample is placed in the magnet and the field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

-

For LC-MS analysis, the stock solution can be injected directly or after a simple dilution.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

The analysis can be performed on a mass spectrometer equipped with an electrospray ionization source.

-

The instrument can be operated in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility of 2-Chloro-4-fluorocinnamic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds with significant interest in pharmaceutical and materials science research. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening processes. This technical guide provides a comprehensive overview of the available solubility data for structurally related compounds, outlines a detailed experimental protocol for determining the solubility of this compound, and presents a logical workflow for this determination.

While specific quantitative solubility data for this compound is not extensively available in the public domain, data for analogous compounds such as 4-Fluorocinnamic acid and 2-Chlorocinnamic acid can provide valuable insights into its expected solubility profile.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO₂ | [1][2] |

| Molecular Weight | 200.59 g/mol | [1] |

| CAS Number | 133220-86-7 | [1] |

| Predicted LogP | 2.5769 | [1] |

Solubility of Structurally Related Compounds

The following tables summarize the known solubility of 4-Fluorocinnamic acid and 2-Chlorocinnamic acid in various organic solvents. This information can serve as a useful reference for solvent selection in studies involving this compound.

Table 1: Qualitative Solubility of 4-Fluorocinnamic Acid

| Solvent | Solubility |

| Water | Limited / Slightly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Readily dissolves |

Source: Information compiled from descriptive literature.[3][4]

Table 2: Quantitative Solubility of 2-Chlorocinnamic Acid

The solubility of 2-Chlorocinnamic acid has been determined across a range of temperatures in sixteen organic solvents. The study revealed that solubility increases with temperature in all tested solvents.[5][6]

| Solvent | Temperature Range (°C) |

| Alcohols (e.g., Methanol, Ethanol) | 272.15–321.55 K (-0.99 to 48.4 °C) |

| Esters (e.g., Ethyl Acetate) | 272.15–321.55 K (-0.99 to 48.4 °C) |

| Ketones (e.g., Acetone) | 272.15–321.55 K (-0.99 to 48.4 °C) |

| Toluene | 272.15–321.55 K (-0.99 to 48.4 °C) |

| Acetonitrile | 272.15–321.55 K (-0.99 to 48.4 °C) |

Note: For detailed quantitative data from this study, including mole fraction solubility at specific temperatures, it is recommended to consult the original research article.[5][6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the gravimetric method used for 2-Chlorocinnamic acid.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath with temperature control (±0.1 K)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringes with filters (e.g., 0.45 µm PTFE)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial.

-

Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture continuously using a magnetic stirrer to facilitate the dissolution process and ensure the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-48 hours).

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a sufficient period (e.g., 2-4 hours) while maintaining the temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Data Correlation: Repeat the experiment at different temperatures to obtain the temperature-dependent solubility profile. The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the Buchowski–Ksiazaczak λh equation.[5][6]

Experimental Workflow

Caption: Gravimetric method workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. While direct quantitative data is sparse, the solubility behavior of analogous compounds provides a valuable starting point for solvent selection. The detailed experimental protocol and workflow presented in this guide offer a robust framework for the systematic determination of its solubility, enabling researchers to generate the necessary data for their specific applications. The dissolution process for similar compounds has been shown to be endothermic and entropy-driven, suggesting that solubility is likely to increase with temperature.[6]

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Determination of 2âChlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

(2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate characterization

An In-depth Technical Guide on the Characterization of Ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate, a halogenated cinnamic acid ester. Cinnamic acid derivatives are a significant class of compounds in medicinal chemistry and materials science. This document outlines a proposed synthetic protocol and predicted analytical and spectroscopic data, offering a foundational reference for the synthesis, purification, and identification of this compound. The information herein is compiled from established chemical principles and spectroscopic data from structurally analogous molecules, given the absence of dedicated published literature for this specific ester.

Introduction

Cinnamic acid and its derivatives are naturally occurring and synthetically accessible compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of halogen substituents onto the phenyl ring can significantly modulate the electronic properties and biological activity of these molecules. The compound ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate incorporates both chloro and fluoro substituents, making it a molecule of interest for further investigation in drug discovery and materials science. This guide details its synthesis and predicted characterization parameters.

Proposed Synthesis

A reliable method for the synthesis of ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone.[1][2][3][4] In this case, 2-chloro-4-fluorobenzaldehyde is reacted with diethyl malonate in the presence of a base like piperidine, followed by saponification and decarboxylation, and finally esterification. A more direct approach is the Wittig reaction, which is also a common method for forming carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

2-chloro-4-fluorobenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄) (catalytic amount)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 2-chloro-4-fluorobenzaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and piperidine (0.1 equivalents) in pyridine (2-3 volumes) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous mixture is acidified with concentrated HCl to a pH of approximately 1-2, resulting in the precipitation of the intermediate dicarboxylic acid.

-

The precipitate is filtered, washed with cold water, and dried.

-

The crude intermediate is then heated at a temperature above its melting point until the evolution of CO₂ ceases, yielding the crude (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid.

-

The crude acid is then dissolved in ethanol, and a catalytic amount of concentrated H₂SO₄ is added.

-

The mixture is refluxed for 8-12 hours.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of Synthetic Workflow

References

A Technical Guide to Substituted Cinnamic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cinnamic acid derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as the foundational scaffold for these derivatives.[1] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, allows for a wide range of chemical modifications, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects.[1] The therapeutic potential of these derivatives is often linked to the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted cinnamic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Synthesis of Substituted Cinnamic Acid Derivatives

The synthesis of substituted cinnamic acid derivatives can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the nature of the functional groups involved.

Representative Synthesis Protocols

1. Synthesis of Ferulic Acid Amides

Ferulic acid, a common hydroxycinnamic acid, can be converted to its corresponding amides to enhance its biological activity. A general procedure involves the activation of the carboxylic acid group followed by reaction with an appropriate amine.

-

Materials: Ferulic acid, Thionyl chloride, Tetrahydrofuran (THF), Substituted amine (R-NH2), Sodium bicarbonate solution, Ethyl acetate, Hexane, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

To a solution of ferulic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (1 equivalent) and heat the mixture at 60°C for 1 hour to form the acid chloride.

-

After cooling, the excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in THF and cooled to 0-10°C.

-

The desired amine (1 equivalent) is added dropwise to the solution while stirring.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure ferulic acid amide.[2]

-

2. Synthesis of Ferulic Acid Esters

Esterification of the carboxylic acid group of ferulic acid is another common modification to increase lipophilicity and potentially enhance bioactivity.

-

Materials: Ferulic acid, Corresponding alcohol (R'-OH), Concentrated sulfuric acid, Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

Dissolve ferulic acid (1 equivalent) in the desired alcohol (e.g., n-propyl alcohol).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

Purify the crude ester by column chromatography on silica gel using an ethyl acetate/hexane solvent system.[2][3]

-

Below is a generalized workflow for the synthesis of cinnamic acid amides and esters.

Biological Activities and Structure-Activity Relationships

Substituted cinnamic acid derivatives exhibit a broad spectrum of pharmacological activities. The potency and selectivity of these compounds are highly dependent on their structural features.

Anticancer Activity

Numerous studies have demonstrated the potential of cinnamic acid derivatives as anticancer agents, with activity against various cancer cell lines.[1]

Structure-Activity Relationship (SAR) Insights:

-

The presence of hydroxyl and methoxy groups on the phenyl ring is often crucial for cytotoxic activity.

-

Conversion of the carboxylic acid to amides or esters can modulate anticancer potency.

-

Electron-withdrawing groups on the phenyl ring can influence activity.

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives (IC50 in µM)

| Compound/Derivative | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |

| Cinnamic Acid | >100 | >100 | >100 | >100 | [4] |

| Ferulic Acid | 85.3 | 76.4 | - | 92.1 | [2] |

| Caffeic Acid | 65.2 | 58.9 | 72.5 | 68.3 | [2] |

| p-Coumaric Acid | >100 | >100 | - | >100 | [2] |

| Compound 5a ¹ | - | 1.89 | - | - | [5] |

| Compound 55p ² | - | - | 0.85³ | - | [4] |

¹ 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid ² A β-carboline and N-hydroxycinnamamide hybrid ³ Value for Bel7402 cells

Antimicrobial Activity

Cinnamic acid and its derivatives have shown activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights:

-

Ester and amide derivatives often exhibit enhanced antimicrobial properties.

-

The lipophilicity of the molecule plays a role in its interaction with microbial cell membranes.

-

Specific substitutions, such as halogens on the phenyl ring, can increase activity.

Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |

| Cinnamic Acid | 250-1000 | 500-2000 | 125-500 | [2] |

| Ferulic Acid | 500 | >1000 | 250 | [2] |

| Caffeic Acid | 250 | 1000 | 125 | [2] |

| p-Coumaric Acid | 1000 | >1000 | 500 | [2] |

| Isobutyl cinnamate | 125 | 250 | 125 | [6] |

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are well-documented and are primarily attributed to their ability to scavenge free radicals.

Structure-Activity Relationship (SAR) Insights:

-

The presence of phenolic hydroxyl groups is critical for radical scavenging activity.

-

The number and position of hydroxyl groups influence antioxidant capacity.

-

The propenoic acid side chain contributes to the stabilization of the resulting phenoxyl radical.

Anti-inflammatory Activity

Cinnamic acid derivatives can exert anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.

Structure-Activity Relationship (SAR) Insights:

-

Inhibition of enzymes like cyclooxygenase-2 (COX-2) is a key mechanism.

-

Modulation of the NF-κB signaling pathway is a common mode of action.

Antidiabetic Activity

Certain cinnamic acid derivatives have shown potential in managing diabetes through various mechanisms, including the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8]

Structure-Activity Relationship (SAR) Insights:

-

Substitutions on the phenyl ring, such as methoxy groups, can enhance α-glucosidase inhibitory activity.[7]

-

Esterification of the carboxylic acid group can also modulate activity.[7]

Table 3: α-Glucosidase Inhibitory Activity of Selected Cinnamic Acid Derivatives (IC50)

| Compound/Derivative | IC50 | Reference |

| p-Methoxycinnamic acid | - | [7][8] |

| Ethyl p-methoxycinnamate | - | [7][8] |

| Caffeic acid (intestinal maltase) | 0.74 mM | [9] |

| Ferulic acid (intestinal maltase) | 0.79 mM | [9] |

| Caffeic acid (DPP-IV) | 3.37 µM | [9] |

| Compound 6g ¹ | 28.51 nM | [10] |

¹ N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative with a meta-nitro substitution.

Neuroprotective Activity

Emerging research suggests that cinnamic acid derivatives may offer protection against neurodegenerative diseases.[1]

Structure-Activity Relationship (SAR) Insights:

-

The ability to cross the blood-brain barrier is a key consideration.

-

Antioxidant and anti-inflammatory properties contribute to their neuroprotective effects.

-

In one study, a cinnamic acid/cyclodextrin inclusion complex showed significant neuroprotection against MPP+-induced toxicity in SH-SY5Y cells, where the free acid did not.[11]

Experimental Protocols for Biological Assays

Standardized in vitro assays are crucial for evaluating the biological activities of substituted cinnamic acid derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: 96-well plates, cell culture medium, substituted cinnamic acid derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[12][13]

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Materials: 96-well plates, methanol, DPPH solution in methanol, substituted cinnamic acid derivatives, ascorbic acid (positive control).

-

Procedure:

-

Prepare a stock solution of the test compounds and ascorbic acid in methanol.

-

Create serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add the test compound solutions to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value is then determined.

-

Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

-

Materials: Test tubes, bovine serum albumin (BSA), phosphate-buffered saline (PBS), substituted cinnamic acid derivatives, diclofenac sodium (positive control).

-

Procedure:

-

Prepare a reaction mixture containing BSA, PBS, and the test compound at various concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 51°C for 20 minutes.

-

Cool the mixture and measure the turbidity (absorbance) at 660 nm.

-

Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

-

Signaling Pathways Modulated by Cinnamic Acid Derivatives

The biological effects of substituted cinnamic acid derivatives are often mediated by their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Some cinnamic acid derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Aberrant MAPK signaling is a common feature of many cancers.[14][] Cinnamic acid derivatives have been reported to modulate MAPK signaling, contributing to their anticancer effects.[16]

Conclusion and Future Perspectives

Substituted cinnamic acid derivatives represent a promising and versatile class of compounds with a wide range of therapeutic applications. The ability to readily modify their core structure allows for the fine-tuning of their biological activities and pharmacokinetic properties. The structure-activity relationships discussed in this guide provide a rational basis for the design of novel and more potent derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their drug-like properties, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical space is likely to yield new and effective treatments for a variety of diseases.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]

- 3. benchchem.com [benchchem.com]

- 4. CN103288752A - Cinnamic amide derivatives, their preparation methods and their application in preparation of bleeding stopping and stasis dissolving medicines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocinnamic acid is a valuable intermediate in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its structure, which includes a carboxylic acid conjugated with a substituted aromatic ring, makes it a versatile building block for a variety of chemical transformations.[1][2] The Knoevenagel condensation offers a reliable and high-yield method for the synthesis of 2-Chlorocinnamic acid, reacting 2-chlorobenzaldehyde with an active methylene compound like malonic acid in the presence of a weak base.[1][3] This method is often favored over others, such as the Perkin reaction, due to its milder reaction conditions and high efficiency.[1]

Principle of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, 2-chlorobenzaldehyde) and a compound with an active methylene group (malonic acid), catalyzed by a weak base such as pyridine or piperidine.[1][4][5] The reaction proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate ion.[6] This enolate then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[6] Subsequent dehydration leads to the formation of the α,β-unsaturated product, 2-Chlorocinnamic acid, and is often accompanied by decarboxylation when malonic acid is used.[5][6]

Experimental Protocol

This protocol details the synthesis of 2-Chlorocinnamic acid via the Knoevenagel condensation of 2-chlorobenzaldehyde and malonic acid.

Materials:

-

2-Chlorobenzaldehyde

-

Malonic acid

-

Pyridine (catalyst)

-

Piperidine (catalytic amount, optional)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Ether (for work-up)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and vacuum flask

-

Filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzaldehyde (10 mmol, 1.40 g) and malonic acid (10 mmol, 1.04 g).[1]

-